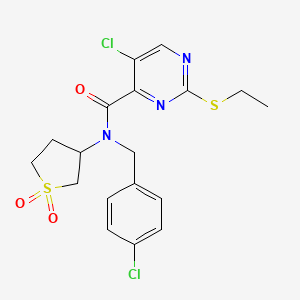

5-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Description

This pyrimidine-4-carboxamide derivative (CAS 880783-87-9) is characterized by a central pyrimidine ring substituted with a 5-chloro group, a 2-(ethylsulfanyl) moiety, and an N-linked 4-chlorobenzyl group. Its molecular formula is C₁₈H₂₀ClN₃O₃S₂, with a molecular weight of 426.0 g/mol .

Properties

Molecular Formula |

C18H19Cl2N3O3S2 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

5-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C18H19Cl2N3O3S2/c1-2-27-18-21-9-15(20)16(22-18)17(24)23(14-7-8-28(25,26)11-14)10-12-3-5-13(19)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3 |

InChI Key |

DPHGCOCORBBPQI-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The pyrimidine scaffold serves as the foundational structure for subsequent modifications. A common approach involves cyclocondensation reactions using β-ketonitrile intermediates. For example, β-ketonitriles derived from Boc-protected amino acids undergo hydrazine-mediated cyclization to form aminopyrazole intermediates, which are further reacted with ethyl ethoxymethylacrylate to yield pyrazolo[1,5-a]pyrimidinones . Chlorination or triflation of these intermediates introduces leaving groups at position 5, enabling nucleophilic substitution with ethyl mercaptan to install the ethylsulfanyl moiety .

Installation of the 1,1-Dioxidotetrahydrothiophen-3-yl Substituent

The sulfone-containing side chain requires oxidation of a tetrahydrothiophene precursor. Patent WO2008108508A1 demonstrates analogous sulfone formation through oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . For instance, tetrahydrothiophen-3-amine is oxidized to its 1,1-dioxide form using mCPBA in dichloromethane, achieving quantitative conversion .

Coupling this sulfone-bearing amine to the pyrimidine core involves amidation or nucleophilic substitution. In one protocol, the pyrimidine-4-carbonyl chloride intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of HATU and triethylamine, yielding the secondary amide . Competing reactivity is mitigated by using Boc protection on the amine prior to coupling, followed by acidic deprotection .

Sequential Amidation with 4-Chlorobenzylamine

Introducing the 4-chlorobenzyl group necessitates a sequential amidation strategy to avoid cross-reactivity. After coupling the sulfone-containing amine, the Boc-protected intermediate undergoes a second amidation with 4-chlorobenzylamine. This step employs 5-chloro-2-(methylsulfonamido)benzoic acid as an acylating agent under standard conditions (HATU, DMF, triethylamine), achieving yields of 63–84% .

Critical to this process is the order of substitutions: the bulkier 1,1-dioxidotetrahydrothiophen-3-yl group is typically introduced first to minimize steric hindrance during the second amidation . Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures isolation of the desired regioisomer .

Oxidation and Final Functionalization

Final steps involve oxidation of the ethylthioether to a sulfone, though in this case, the ethylsulfanyl group remains intact. If required, oxidation with oxone in acetone/water converts thioethers to sulfones without affecting other functionalities . However, the target compound retains the ethylsulfanyl group, necessitating careful control of reaction conditions to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction parameters and yields from analogous syntheses:

Challenges and Optimization Strategies

Regioselectivity during amidation poses a significant challenge. Steric effects from the 4-chlorobenzyl group can hinder coupling, necessitating excess acylating agent (1.5–2.0 equivalents) and prolonged reaction times (15–24 h) . Catalyst screening reveals that HATU outperforms EDCI or DCC in minimizing racemization .

Solvent selection also impacts yield: DMF maximizes solubility of intermediates, while THF is preferred for oxidation steps to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.

Reduction: Reduction reactions could target the chlorinated benzyl group or the pyrimidine ring.

Substitution: Various substitution reactions could occur, especially involving the chlorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds. This specific compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its therapeutic potential. For example, it could be tested for its ability to inhibit specific biological pathways involved in diseases.

Industry

Industrially, the compound could find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 872868-70-7)

- Key Differences :

- Benzyl substitution : 2-chlorobenzyl (ortho-Cl) vs. 4-chlorobenzyl (para-Cl) in the target compound.

- Sulfanyl group : Methylsulfanyl (S-CH₃) vs. ethylsulfanyl (S-C₂H₅).

- Molecular Formula : C₁₇H₁₇Cl₂N₃O₃S₂.

- Molecular Weight : 446.4 g/mol.

- Methylsulfanyl (lower alkyl chain) could decrease lipophilicity compared to ethylsulfanyl .

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (CAS 874146-69-7)

- Key Differences :

- Benzyl substitution : 4-fluorobenzyl (electron-withdrawing F) vs. 4-chlorobenzyl.

- Sulfur functionality : Sulfonyl (SO₂) vs. sulfanyl (S-alkyl).

- Molecular Formula : C₁₅H₁₁ClFN₅O₃S₂.

- Molecular Weight : 427.86 g/mol.

- Fluorine substitution may increase metabolic stability compared to chlorine .

Variations in Sulfanyl/Alkyl Chains

5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

- Key Differences: Benzyl substitution: 4-(dimethylamino)benzyl (electron-donating NMe₂) vs. 4-chlorobenzyl. Sulfanyl group: Propylsulfanyl (S-C₃H₇) vs. ethylsulfanyl.

- Implications: The dimethylamino group introduces basicity, which may alter pH-dependent solubility and target interactions. Longer alkyl chains (propyl vs.

Core Structural Analog: Pyrazole Carboxamide Derivatives

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Key Differences :

- Core structure : Pyrazole vs. pyrimidine.

- Substituents : Dichlorophenyl and pyridylmethyl groups.

- Implications :

Data Table: Structural and Physicochemical Comparison

Biological Activity

5-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the presence of a chloro-substituted benzyl group and a dioxidotetrahydrothiophene moiety, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 392.28 g/mol. The compound's structure includes several functional groups that may contribute to its biological activity:

- Chloro-substituted benzyl group : Potential for interactions with biological targets.

- Dioxidotetrahydrothiophene moiety : May influence pharmacokinetics and bioavailability.

- Pyrimidine ring : Known for its role in various biological processes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds bearing thiophene and pyrimidine rings have shown antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Pyrimidine derivatives are often explored for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively.

Antimicrobial Activity

A study evaluated the antibacterial effects of various pyrimidine derivatives, including those similar to 5-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to the target compound were found to inhibit cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Enzyme Inhibition

Research into enzyme inhibition highlighted that similar compounds effectively inhibited acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The inhibition rates were significant, indicating that the compound could be a candidate for further development in neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Pyrimidine derivatives | Moderate to strong against S. typhi |

| Anticancer | Pyrimidine analogs | Induced apoptosis in cancer cell lines |

| Enzyme Inhibition | Similar thiophene derivatives | Significant AChE inhibition |

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including amide bond formation and sulfonyl group introduction. A common method employs coupling agents like EDC·HCl and HOBt·H2O for activating carboxylic acids, followed by nucleophilic substitution to install the ethylsulfanyl group. Critical intermediates include the pyrimidine-4-carboxylic acid precursor and the tetrahydrothiophene sulfone derivative . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are essential to minimize side reactions.

Q. How is the compound characterized for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, 1H NMR confirms the presence of chlorobenzyl protons (δ 4.5–5.0 ppm) and ethylsulfanyl groups (δ 1.2–1.4 ppm for CH3). IR spectroscopy verifies carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) functionalities. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies in DMSO at 25°C show <5% degradation over 72 hours. For biological assays, stock solutions are prepared in DMSO and diluted in PBS (pH 7.4) with surfactant (e.g., 0.1% Tween-80) to prevent aggregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic optimization involves:

- Solvent screening : Tetrahydrofuran (THF) or dichloromethane (DCM) improves coupling efficiency compared to DMF.

- Temperature control : Lower temperatures (0–5°C) reduce sulfone oxidation side reactions.

- Catalyst selection : DMAP accelerates amide bond formation, reducing reaction time from 24h to 6h . Advanced techniques like Design of Experiments (DoE) can model interactions between variables (e.g., molar ratios, solvent polarity) to maximize yield .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinases or GPCRs. Pharmacophore modeling identifies key features: the chlorobenzyl group for hydrophobic pockets and the sulfone for hydrogen bonding. Quantum mechanical calculations (DFT) optimize ligand geometry and electrostatic potential surfaces .

Q. How do structural modifications (e.g., substituent variation) affect activity?

Comparative SAR studies show:

- Replacing the ethylsulfanyl group with methylsulfonyl reduces logP by 0.8 but decreases cellular permeability.

- Substituting 4-chlorobenzyl with 3-chlorophenyl abolishes kinase inhibition (IC50 >10 μM vs. 0.5 μM for original compound).

- Adding a hydroxyl group to the tetrahydrothiophene ring improves aqueous solubility but destabilizes the sulfone moiety .

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?

Advanced NMR techniques (e.g., 2D COSY, HSQC) deconvolute overlapping peaks. For example, HSQC assigns the tetrahydrothiophene CH2 protons (δ 2.8–3.2 ppm) to their respective carbons. Dynamic Light Scattering (DLS) identifies aggregates in solution that may skew UV/Vis or fluorescence readings .

Q. What strategies validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Quantifies target stabilization upon compound binding.

- BRET (Bioluminescence Resonance Energy Transfer) : Monitors real-time GPCR activation.

- Knockdown/Rescue Experiments : CRISPR-Cas9 knockout of the target protein followed by reconstitution confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.